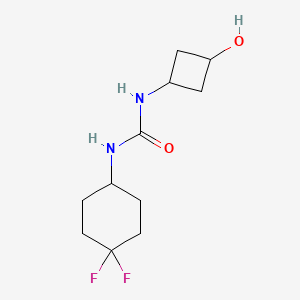![molecular formula C14H18BrN3O2 B6800248 N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800248.png)
N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique structure that combines a bromopyridine moiety with an azabicyclo octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common approach starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to construct the azabicyclo octane framework. The final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites on enzymes or receptors, while the azabicyclo octane framework provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)ethan-1-one: A simpler compound with a similar bromopyridine structure.
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: Shares the azabicyclo octane framework.
Uniqueness
N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a bromopyridine moiety with an azabicyclo octane framework, which provides both reactivity and structural stability. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(13-5-2-10(15)6-16-13)17-14(19)18-11-3-4-12(18)8-20-7-11/h2,5-6,9,11-12H,3-4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWRSUYCMVWYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)NC(=O)N2C3CCC2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dioxaspiro[4.5]decan-9-yl)-7-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6800186.png)
![4-cyclopropyl-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-1,4-diazepane-1-carboxamide](/img/structure/B6800192.png)
![1-(2-adamantylmethyl)-3-[(3R,4S)-4-hydroxyoxolan-3-yl]urea](/img/structure/B6800206.png)
![1-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-3-[[(1R,2S)-2-hydroxycyclohexyl]methyl]urea](/img/structure/B6800214.png)
![N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B6800224.png)
![N-[(1S)-1-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide](/img/structure/B6800227.png)
![1-(2,3-dihydro-1H-inden-2-yl)-3-[(3S,4S)-4-methoxyoxolan-3-yl]urea](/img/structure/B6800233.png)
![N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide](/img/structure/B6800237.png)
![N-[2-(6-methylpyridin-2-yl)ethyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B6800243.png)
![4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B6800251.png)
![1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea](/img/structure/B6800254.png)
![1-(Imidazo[1,5-a]pyridin-6-ylmethyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6800277.png)
![N-[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]-2,3-dimethylazetidine-1-carboxamide](/img/structure/B6800284.png)
